![molecular formula C12HF10OP B1524941 Bis(pentafluorophenyl)hydroxyphosphine CAS No. 5032-93-9](/img/structure/B1524941.png)
Bis(pentafluorophenyl)hydroxyphosphine
Overview
Description
Bis(pentafluorophenyl)hydroxyphosphine is a chemical compound with the molecular formula C12HF10OP . It has a molecular weight of 382.1 .
Synthesis Analysis
Bis(pentafluorophenyl)hydroxyphosphine can be synthesized by the addition of bis(pentafluorophenyl)phosphinous acid to α,β-alkenones and α,β,β’-alkene-diones in anhydrous Et2O . This reaction proceeds rapidly and regiospecifically at the C=C bond of the substrate at room temperature in the absence of catalysts .Molecular Structure Analysis
The InChI code for Bis(pentafluorophenyl)hydroxyphosphine is 1S/C12HF10OP/c13-1-3(15)7(19)11(8(20)4(1)16)24(23)12-9(21)5(17)2(14)6(18)10(12)22/h23H .Chemical Reactions Analysis
Bis(pentafluorophenyl)hydroxyphosphine is involved in the synthesis of P,P-bis(pentafluorophenyl)phosphorylalkanones and -alkanediones . The reaction leads to bis(pentafluorophenyl)phosphorylated alkanones and alkanediones, as a rule, in the yields close to quantitative and can be considered as a highly efficient method for the synthesis of the corresponding functionalized phosphine oxides .Scientific Research Applications
Catalysis in Organic Synthesis
Bis(pentafluorophenyl)hydroxyphosphine is used as a ligand in palladium-catalyzed reactions, such as the Heck reaction, which is a method for coupling aryl halides with alkenes to produce substituted alkenes. It’s particularly noted for its use in reactions involving iodobenzene and styrene in compressed carbon dioxide .
Polymerization Processes
This compound also finds application in the polymerization of 1,3-butadiene with cobalt(II) 2-ethylhexanoate, which is a process used to produce synthetic rubbers and elastomers .
Pharmaceutical Testing
Bis(pentafluorophenyl)hydroxyphosphine is available for purchase for pharmaceutical testing, indicating its use as a reference standard in drug development and quality control processes .
Research and Development
The compound is also mentioned in relation to various research studies and technical documents, suggesting its use in experimental and developmental applications within scientific research .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
bis(2,3,4,5,6-pentafluorophenyl)phosphinous acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12HF10OP/c13-1-3(15)7(19)11(8(20)4(1)16)24(23)12-9(21)5(17)2(14)6(18)10(12)22/h23H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFRBKSOIRNHMSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)P(C2=C(C(=C(C(=C2F)F)F)F)F)O)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12HF10OP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(pentafluorophenyl)hydroxyphosphine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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